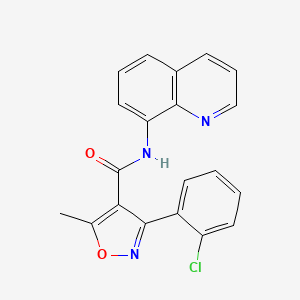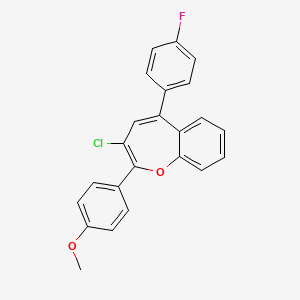
3-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1-benzoxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cloro-5-(4-fluorofenil)-2-(4-metoxifenil)-1-benzoxepina es un compuesto orgánico sintético que pertenece a la clase de las benzoxepinas. Las benzoxepinas son conocidas por sus diversas actividades biológicas y aplicaciones potenciales en la química medicinal. Este compuesto se caracteriza por la presencia de grupos cloro, fluorofenil y metoxifenil unidos a un núcleo de benzoxepina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Cloro-5-(4-fluorofenil)-2-(4-metoxifenil)-1-benzoxepina típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común puede incluir:
Formación del núcleo de benzoxepina: Esto se puede lograr mediante reacciones de ciclización que involucran precursores apropiados.
Introducción de sustituyentes: Los grupos cloro, fluorofenil y metoxifenil se pueden introducir mediante reacciones de sustitución utilizando reactivos y catalizadores adecuados.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de técnicas avanzadas como la química de flujo continuo y la intensificación de procesos.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Cloro-5-(4-fluorofenil)-2-(4-metoxifenil)-1-benzoxepina puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Conversión a los óxidos correspondientes utilizando agentes oxidantes.
Reducción: Reducción de grupos funcionales utilizando agentes reductores.
Sustitución: Sustituciones de halógeno u otro grupo utilizando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o alcoholes correspondientes, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como sonda para estudiar vías e interacciones biológicas.
Medicina: Posibles aplicaciones terapéuticas debido a su actividad biológica.
Industria: Uso en el desarrollo de nuevos materiales o como intermediarios en procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-Cloro-5-(4-fluorofenil)-2-(4-metoxifenil)-1-benzoxepina dependería de su objetivo biológico específico. En general, puede interactuar con objetivos moleculares como enzimas, receptores o canales iónicos, modulando su actividad y provocando diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
3-Cloro-5-(4-fluorofenil)-2-(4-metoxifenil)-1-benzoxepina: se puede comparar con otras benzoxepinas que tienen diferentes sustituyentes.
Otras benzoxepinas: Compuestos con diferentes grupos halógeno o alquilo.
Unicidad
La singularidad de 3-Cloro-5-(4-fluorofenil)-2-(4-metoxifenil)-1-benzoxepina radica en su combinación específica de sustituyentes, lo que puede conferir actividades biológicas y propiedades químicas únicas.
Propiedades
Fórmula molecular |
C23H16ClFO2 |
|---|---|
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
3-chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1-benzoxepine |
InChI |
InChI=1S/C23H16ClFO2/c1-26-18-12-8-16(9-13-18)23-21(24)14-20(15-6-10-17(25)11-7-15)19-4-2-3-5-22(19)27-23/h2-14H,1H3 |
Clave InChI |
JONYNHWJHSZELQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C=C(C3=CC=CC=C3O2)C4=CC=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-chloro-2-methylphenoxy)butan-1-one](/img/structure/B11598447.png)
![(5Z)-3-Cyclohexyl-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B11598449.png)
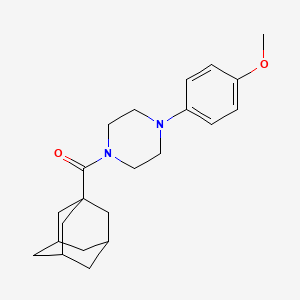
![(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11598469.png)
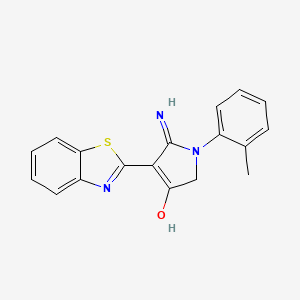
![Ethyl 4-{2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-YL]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-amido}benzoate](/img/structure/B11598482.png)
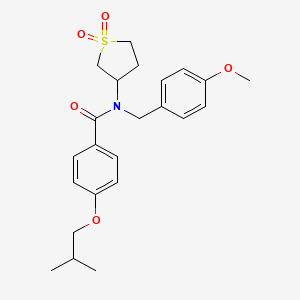
![prop-2-en-1-yl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598484.png)
![(2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11598487.png)
![(5Z)-2-(4-tert-butylphenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598491.png)
![Ethyl [2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B11598493.png)
![N-[(4E)-6-bromo-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline](/img/structure/B11598499.png)
![2-fluoro-N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11598508.png)
